molecular formula C18H23N3O2S B12240559 1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B12240559
M. Wt: 345.5 g/mol
InChI Key: USRCPNIZNNVPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules

Preparation Methods

The synthesis of 1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the ethyl group: This step involves alkylation using ethyl halides under basic conditions.

    Attachment of the morpholin-4-yl-2-oxoethyl group: This is typically done through nucleophilic substitution reactions.

    Formation of the sulfanyl linkage: This involves the reaction of thiols with appropriate electrophiles.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the tetrahydroisoquinoline core, depending on the reagents and conditions used.

Common reagents include acids, bases, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The pathways involved often include modulation of signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives, such as:

  • 1-Methyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
  • 1-Propyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

These compounds share similar structural features but differ in the alkyl group attached to the tetrahydroisoquinoline core. The uniqueness of 1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

1-ethyl-3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C18H23N3O2S/c1-2-16-14-6-4-3-5-13(14)15(11-19)18(20-16)24-12-17(22)21-7-9-23-10-8-21/h2-10,12H2,1H3

InChI Key

USRCPNIZNNVPKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.